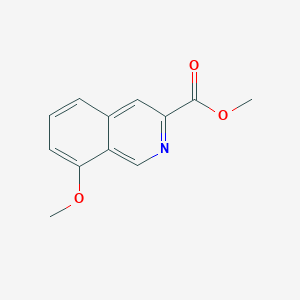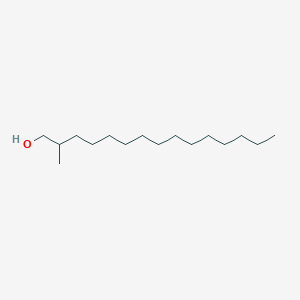
diethyl (2-ethoxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl (2-ethoxyethyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonic acids. This compound is characterized by the presence of a phosphonic acid group bonded to a 2-ethoxyethyl group and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
diethyl (2-ethoxyethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 2-ethoxyethanol in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of phosphonic acid, (2-ethoxyethyl)-, diethyl ester often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and high efficiency. The use of microwave-assisted synthesis has also been explored to accelerate the reaction process and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
diethyl (2-ethoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products have diverse applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
diethyl (2-ethoxyethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential use in biological systems, including as a chelating agent and in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2-ethoxyethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. This inhibition can lead to various biological effects, including antiviral and anticancer activities.
Comparaison Avec Des Composés Similaires
diethyl (2-ethoxyethyl)phosphonate can be compared with other similar compounds, such as:
- Phosphonic acid, (2-propoxyethyl)-, diethyl ester
- Phosphonic acid, (2-butoxyethyl)-, diethyl ester
- Phosphonic acid, (2-hexyloxyethyl)-, diethyl ester
These compounds share similar structural features but differ in the length and nature of the alkoxy group. The unique properties of phosphonic acid, (2-ethoxyethyl)-, diethyl ester, such as its specific reactivity and applications, make it distinct from its analogs .
Propriétés
Numéro CAS |
5191-35-5 |
|---|---|
Formule moléculaire |
C8H19O4P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-ethoxyethane |
InChI |
InChI=1S/C8H19O4P/c1-4-10-7-8-13(9,11-5-2)12-6-3/h4-8H2,1-3H3 |
Clé InChI |
JNZRUWKRHMAGTE-UHFFFAOYSA-N |
SMILES canonique |
CCOCCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)






